[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Brand Name: Vulcanchem
CAS No.: 13104-21-7
VCID: VC20971057
InChI: InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+
SMILES: COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C10H10BrCl2O4P
Molecular Weight: 375.96 g/mol

[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate

CAS No.: 13104-21-7

Cat. No.: VC20971057

Molecular Formula: C10H10BrCl2O4P

Molecular Weight: 375.96 g/mol

* For research use only. Not for human or veterinary use.

[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate - 13104-21-7

Specification

CAS No. 13104-21-7
Molecular Formula C10H10BrCl2O4P
Molecular Weight 375.96 g/mol
IUPAC Name [(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Standard InChI InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+
Standard InChI Key LOOAGTDYKNUDBZ-UXBLZVDNSA-N
Isomeric SMILES COP(=O)(OC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl
SMILES COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl
Canonical SMILES COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structure

Basic Information

[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate is identified by the CAS registry number 13104-21-7. It possesses a molecular formula of C10H10BrCl2O4P and a molecular weight of 375.96 g/mol . The compound is also known by several synonyms including methylbromfenvinfos, methylbromfenvinphos, methylbromphenvinphos, and IPO-63 .

Structural Features

PropertyValueSource
Molecular Weight375.96 g/mol
XLogP32.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Topological Polar Surface Area44.8 Ų
Complexity345
The compound's moderate lipophilicity (XLogP3 = 2.4) suggests a balance between water solubility and lipid membrane penetration capability, which is relevant to its biological activity and environmental fate .

Spectroscopic Characterization

Spectral Data

The compound has been characterized through various spectroscopic techniques, providing essential information for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both 1H NMR and 13C NMR spectral data are available for this compound, with recordings made on instruments such as the Varian A-60 for proton NMR. These spectra serve as fingerprints for the compound's structure verification and purity assessment .

Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectral data has been recorded using the KBr wafer technique. These spectra provide information about the functional groups present in the molecule, particularly the phosphate and carbon-halogen bonds .

Biological Activity and Applications

Insecticidal Mechanism

[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate exhibits its insecticidal effects primarily through inhibition of acetylcholinesterase (AChE) activity in insects. This enzyme is critical for normal nervous system function, as it hydrolyzes the neurotransmitter acetylcholine at synapses, thereby terminating nerve impulses. When AChE is inhibited, acetylcholine accumulates, leading to continuous stimulation of cholinergic receptors, which results in uncontrolled muscle contractions, paralysis, and eventually death of the insect.

Agricultural Applications

The compound demonstrates moderate toxicity as an insecticide, making it useful for controlling various agricultural pests. Its effectiveness stems from its specific chemical structure, which facilitates interaction with the target enzyme in insects. Though specific crop applications aren't detailed in the available sources, organophosphate insecticides of this class are typically employed in a variety of agricultural settings to protect crops from insect damage.

Toxicology Profile

Environmental Concerns

Like other organophosphate compounds, [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate raises environmental concerns due to potential persistence in ecosystems and toxicity toward non-target organisms. This environmental impact necessitates careful application and management practices to minimize ecological disruption.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of the compound exist, including the diethyl phosphate variant known as [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (CAS: 33399-00-7) with a molecular weight of 404.02 g/mol . This compound is also known as bromfenvinphos, with similar insecticidal properties but differences in lipophilicity and potentially in efficacy and environmental fate.

Structure-Activity Relationships

Table 2: Comparison of [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] Dimethyl Phosphate with Related Compounds

CompoundMolecular WeightKey Structural DifferenceCAS Number
[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate375.96 g/molDimethyl phosphate group13104-21-7
[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate404.02 g/molDiethyl phosphate group33399-00-7
[(Z)-2-bromo-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate438.47 g/molAdditional chlorine on ethenyl group60971-95-1
The structural differences between these compounds, particularly in the phosphate ester groups and halogen substitution patterns, can significantly affect their physicochemical properties, biological activity, and environmental behavior .

Current Research Perspectives

Recent research on organophosphate compounds like [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate has focused on several key areas:

  • Development of safer formulations with reduced non-target toxicity

  • Understanding resistance mechanisms in target pest populations

  • Environmental fate and degradation pathways

  • Alternative pest management strategies that may reduce reliance on such compounds These research directions reflect growing concerns about the environmental and health impacts of organophosphate insecticides while acknowledging their continued importance in agricultural pest management.

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